

Structural Identity & Properties of Allyl Fluoride

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Allyl fluoride

CAS No.: 818-92-8

Cat. No.: S703554

Get Quote

Allyl fluoride is a simple organofluorine compound with significant utility in synthetic chemistry. Its core molecular properties are well-established and confirmed by major chemical databases.

The table below summarizes its fundamental identifiers and properties:

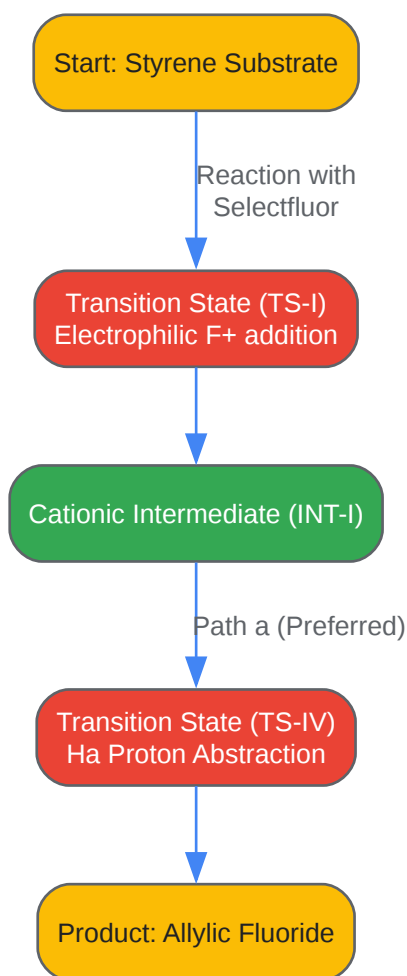
Property Type	Description
Molecular Formula	C ₃ H ₅ F [1] [2]
Average Molecular Mass	60.071 Da [1]
Monoisotopic Mass	60.037528 Da [1]
CAS Registry Number	818-92-8 [1] [2]
IUPAC Name	3-fluoroprop-1-ene [1]
Common Synonyms	3-Fluoro-1-propene; 3-Fluoropropylene; CH ₂ =CH-CH ₂ F [1] [2]
InChIKey	QCMKXH XKNI OBBC-UHFFFAOYSA-N [2]

Synthetic Methodologies for Allyl Fluorides

The synthesis of allylic fluorides has advanced significantly, moving towards metal-catalyzed and metal-free strategies that offer high selectivity. The following experimental workflows outline two prominent methods.

Metal-Free Synthesis Using Selectfluor

This method utilizes Selectfluor as an electrophilic fluorinating reagent and is particularly effective for converting styrenes into allylic fluorides without a transition metal catalyst [3].



[Click to download full resolution via product page](#)

Diagram illustrating the metal-free allylic fluorination mechanism via a carbocation intermediate.

Detailed Protocol:

- **Reaction Setup:** Dissolve the styrene substrate (1.0 equiv) in anhydrous **N,N-Dimethylformamide (DMF)** [3].

- **Fluorination:** Add **Selectfluor** (1.1-1.5 equiv) to the solution [4] [3].
- **Reaction Conditions:** Stir the mixture at room temperature or elevated temperature (monitor by TLC). The reaction typically proceeds to form the allylic fluoride product in good to excellent yields [3].
- **Work-up:** Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Purify the crude product via fluorous solid-phase extraction or standard flash chromatography [4].

Key Insight: Density Functional Theory (DFT) calculations reveal that this reaction proceeds via a carbocation intermediate (INT-I). The formation of the final product occurs through a single-step deprotonation at the C1 position (Path a), which is significantly more favorable than a multi-step pathway involving a vinyl fluoride intermediate [3].

Palladium-Catalyzed Asymmetric Synthesis

For the synthesis of chiral, enantioenriched allylic fluorides, a palladium-catalyzed approach is highly effective.

Detailed Protocol:

- **Catalyst System:** Generate the active catalyst *in situ* by combining **Pd(0)** (e.g., Pd₂(dba)₃) with a chiral **bisphosphine ligand** (e.g., a Trost ligand) in an aprotic solvent like THF [5].
- **Substrate and Fluoride Source:** Add the cyclic allylic chloride substrate and **silver fluoride (AgF)** as the nucleophilic fluoride source [5].
- **Reaction Conditions:** Stir the mixture under an inert atmosphere at the specified temperature (e.g., room temperature) [5].
- **Work-up & Purification:** Filter the reaction mixture to remove silver salts and concentrate the filtrate. Purify the residue via flash chromatography to obtain the enantioenriched cyclic allylic fluoride [5].

Mechanism: Evidence suggests that C–F bond formation occurs via an **S_N2-type attack** of fluoride on a chiral **Pd(II)-π-allyl intermediate**, ensuring high enantioselectivity [5].

Computational Insights into Bonding and Mechanism

Density Functional Theory (DFT) calculations provide deep insights into the reaction mechanisms and energetic landscapes of allylic fluorination.

- **Reaction Pathway Analysis:** A study investigating the reaction of α -methyl styrene with Selectfluor identified key transition states and intermediates [3]. The initial fluorination transition state (**TS-I**) has a low energy barrier (**4.43 kcal/mol** in gas phase), leading to a highly stable carbocation intermediate (**INT-I**, -68.31 kcal/mol). The final deprotonation via **TS-IV** has an energy barrier of 14.9 kcal/mol relative to INT-I [3].
- **Solvent Effects:** The choice of solvent significantly impacts the reaction energy profile. Polar aprotic solvents like **DMF** destabilize the cationic intermediate but drastically stabilize the deprotonation transition state (**TS-IV**), making it the preferred solvent for this reaction. Polar protic solvents like methanol destabilize all species involved [3].

The table below compares the energy profiles in different environments for the key step of proton abstraction (INT-I \rightarrow TS-IV) in the model reaction:

Species	Energy in Gas Phase (kcal/mol)	Energy in DMF (kcal/mol)	Energy in Methanol (kcal/mol)
Intermediate INT-I	-68.31	Not Explicitly Stated (Destabilized)	-43.50
Transition State TS-IV	-53.41	-41.10	-39.07
Energy Barrier (INT-I \rightarrow TS-IV)	+14.90	Lower than gas phase	+4.43

Unique Reactivity of Allyl Fluorides

Beyond its synthesis, the **allyl fluoride** functional group exhibits distinctive reactivity that can be harnessed in organic synthesis.

- **Role as an Electrophile:** **Allyl fluorides** can act as electrophiles in allylic alkylation reactions. Notably, the **fluoride ion can serve a dual role**: as a leaving group and as a base to activate a pronucleophile. For instance, in an organocatalytic asymmetric allylic benzylborylation, a fluoride anion triggers desilylation of an α -silyl benzylboronic ester, generating a reactive α -boryl carbanion that couples with the **allyl fluoride** [6].
- **Utility in Complex Synthesis:** The products from these reactions, such as chiral homoallylic boronic esters, are valuable building blocks. The boronate group can be stereospecifically transformed into other functionalities, including α -methylene- γ -butyrolactones, which are privileged structures in bioactive natural products and pharmaceuticals [6].

Analytical and Spectral Data

The characterization of **allyl fluoride** is supported by standard spectral data. The **IR spectrum** for the compound is available in the NIST database, recorded as a gas-phase spectrum (at 65 mmHg with N₂ added) using a 5 cm path length [2].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. | C3H5F Allyl fluoride [chemspider.com]
2. Allyl fluoride [webbook.nist.gov]
3. A mechanistic investigation of metal-free allylic ... | Research Square [researchsquare.com]
4. Fluorous synthesis of allylic : C-F fluorides formation as the... bond [pubmed.ncbi.nlm.nih.gov]
5. Palladium-catalyzed asymmetric synthesis of allylic fluorides [scholars.northwestern.edu]
6. Organocatalytic Asymmetric Allylic Benzylborylation via... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Structural Identity & Properties of Allyl Fluoride]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b703554#allyl-fluoride-structure-and-bonding-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com